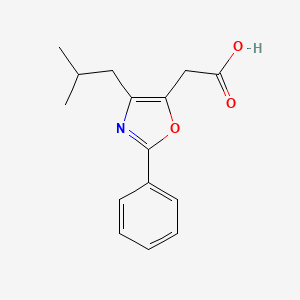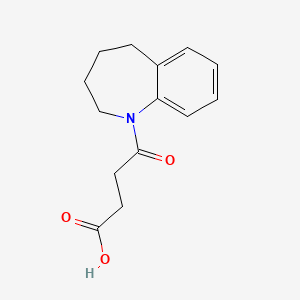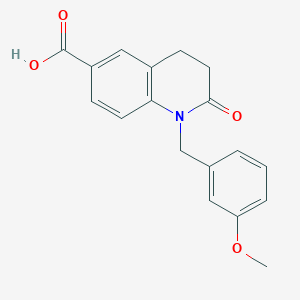![molecular formula C17H15N3O4 B1386902 Methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate CAS No. 1171456-14-6](/img/structure/B1386902.png)
Methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate
Overview
Description
Methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of the Intermediate Compound: : The preparation begins with the synthesis of an intermediate compound that features the pyrido[2,3-b]pyrazine core. A common approach involves the reaction of a 1-methyl-2,3-dioxopyridine derivative with an appropriate hydrazine to form the desired core structure.
Formation of Methyl 4-(1-methyl-2,3-dioxopyrido[2,3-b]pyrazin-4-yl)methyl]benzoate: : The intermediate is then reacted with a benzoic acid derivative. Esterification occurs under specific conditions using a catalyst such as sulfuric acid or by employing coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of an alcohol (methanol).
Industrial Production Methods
The industrial scale-up involves:
Optimization of Reaction Parameters: : Temperature, pressure, and time are meticulously optimized to ensure high yield and purity.
Use of Catalysts: : Catalysts may be employed to accelerate reaction rates.
Purification Techniques: : Techniques like recrystallization, chromatography, and distillation are used to isolate and purify the final compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the benzoate moiety, often using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can target the carbonyl groups in the pyrido[2,3-b]pyrazine core, typically using hydrogen gas in the presence of a palladium catalyst.
Substitution: : Electrophilic substitution can occur on the benzene ring, enabling further functionalization. Common reagents include chlorinating agents and brominating agents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Hydrogen gas with palladium on carbon.
Substitution: : Chlorine or bromine in the presence of iron(III) chloride as a catalyst.
Major Products Formed
Oxidation: : Yields benzoic acid derivatives and diketones.
Reduction: : Results in alcohols and diols.
Substitution: : Produces halogenated aromatic compounds.
Scientific Research Applications
Chemistry: : Used as a building block for synthesizing more complex molecules. Its multifaceted reactivity makes it a versatile precursor in organic synthesis.
Biology: : Serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Medicine: : Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: : Utilized in the development of novel materials with specific electronic and photonic properties.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : It can bind to various enzymes, altering their activity. Its interaction with specific protein receptors may influence signaling pathways.
Pathways Involved: : Includes inhibition of specific enzymes that are overexpressed in certain diseases, modulation of inflammatory pathways, and interference with cellular redox states.
Comparison with Similar Compounds
Similar Compounds
**Methyl 4-(2,3-dioxo-1H-pyrido[2,3-b]pyrazin-1-yl)methyl]benzoate
**Methyl 4-[(2-oxo-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)methyl]benzoate
Highlighting Its Uniqueness
Structure: : The specific positioning of the dioxo and ester groups provides distinct reactivity.
Applications: : Its unique interactions with biological targets make it a standout candidate in medicinal chemistry.
Synthesis: : The synthetic route for this compound is uniquely efficient in terms of yield and purity.
Properties
IUPAC Name |
methyl 4-[(1-methyl-2,3-dioxopyrido[2,3-b]pyrazin-4-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-19-13-4-3-9-18-14(13)20(16(22)15(19)21)10-11-5-7-12(8-6-11)17(23)24-2/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUHWJAOXSBEHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC=C2)N(C(=O)C1=O)CC3=CC=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-6-({[(4-methylphenyl)amino]carbonyl}amino)-3-phenyl-1H-indole-2-carboxylic acid](/img/structure/B1386820.png)
![N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide](/img/structure/B1386822.png)

![1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386827.png)

![(2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid](/img/structure/B1386830.png)


![Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1386836.png)
![4-{[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid](/img/structure/B1386837.png)


![tert-butyl 11-(chloromethyl)-9-oxo-4,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),10-triene-4-carboxylate](/img/structure/B1386841.png)

